5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound featuring a pyrrole ring substituted with a methoxyisoxazole group
Preparation Methods
The synthesis of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves several steps. One common method includes the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of the isoxazole ring . The process involves multiple steps such as methylation, ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Cycloaddition: Isoxazole derivatives are known to participate in [2+3] cycloaddition reactions with nitrile oxides.
Scientific Research Applications
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can be compared with other isoxazole derivatives, such as:
3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound shares the methoxyisoxazole group but differs in the rest of its structure.
4-Phenyl-4-isoxazoline: Another isoxazole derivative with different substituents, showing distinct biological activities.
The uniqueness of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(3-methoxy-1,2-oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-5-3-6(11-9(5)10(13)14)7-4-8(15-2)12-16-7/h3-4,11H,1-2H3,(H,13,14) |
InChI Key |
CIUPHIPRPFLRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC(=NO2)OC)C(=O)O |
Origin of Product |
United States |
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